molecular formula C7H11N3O5 B1204969 2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid

Cat. No.: B1204969
M. Wt: 217.18 g/mol
InChI Key: WAKGSHQRLIGGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid is a compound with the chemical formula C₇H₁₁N₃O₅. It is a group of stereoisomers known for its unique chemical structure and properties .

Scientific Research Applications

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid has several scientific research applications, including:

Preparation Methods

The preparation of 2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid involves several synthetic routes. One common method includes the reaction of diazo compounds with hydroxy acids under controlled conditions. Industrial production methods often involve the use of advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s effects are mediated through its ability to form stable intermediates and transition states .

Comparison with Similar Compounds

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid can be compared with other similar compounds, such as:

    Diazoacetic acid: Known for its use in organic synthesis.

    Diazomethane: A highly reactive compound used in various chemical reactions.

    Diazoacetone: Used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific chemical structure and reactivity, which makes it suitable for a wide range of applications .

Properties

Molecular Formula

C7H11N3O5

Molecular Weight

217.18 g/mol

IUPAC Name

2-amino-3-(2-diazo-3-hydroxybutanoyl)oxypropanoic acid

InChI

InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)

InChI Key

WAKGSHQRLIGGLB-UHFFFAOYSA-N

SMILES

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O

Canonical SMILES

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O

Synonyms

2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate
FR 900840
FR-900840
FR900840
O-(2-diazo-3-hydroxybutyryl)serine
thrazarine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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